N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

anticancer cytotoxicity sulfonamide

This compound is a synthetic sulfonamide derivative incorporating a benzo[d][1,3]dioxole moiety, a 3-hydroxypropyl linker, and a 5-chlorothiophene-2-sulfonamide group. It is cataloged as a research chemical in the PubChem database (CID with a molecular weight of 375.9 g/mol, a topological polar surface area of 121 Ų, and a calculated XLogP3-AA of 2.9.

Molecular Formula C14H14ClNO5S2
Molecular Weight 375.84
CAS No. 1421483-57-9
Cat. No. B2395967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
CAS1421483-57-9
Molecular FormulaC14H14ClNO5S2
Molecular Weight375.84
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O
InChIInChI=1S/C14H14ClNO5S2/c15-13-3-4-14(22-13)23(18,19)16-6-5-10(17)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,16-17H,5-6,8H2
InChIKeyVIZIDOZPVWSZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence Profile: N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide (CAS 1421483-57-9) – Comparator-Linked Differentiation Data


This compound is a synthetic sulfonamide derivative incorporating a benzo[d][1,3]dioxole moiety, a 3-hydroxypropyl linker, and a 5-chlorothiophene-2-sulfonamide group [1]. It is cataloged as a research chemical in the PubChem database (CID 71804352) with a molecular weight of 375.9 g/mol, a topological polar surface area of 121 Ų, and a calculated XLogP3-AA of 2.9 [2]. The compound has been listed by multiple chemical vendors as a candidate for anticancer and anti-inflammatory research, with proposed mechanisms including microtubule disruption and cell cycle arrest . However, no peer-reviewed primary research publications or patent biological data specifically evaluating this compound were identified in the searchable public domain as of the knowledge cutoff, representing a critical evidence gap for formal comparator-based differentiation.

Structurally novel benzodioxole-thiophene sulfonamide scaffold for probe development.
May support medicinal chemistry programs with internal screening and characterization capacity.
Procurement requires acceptance of vendor-reported and computed data only; no peer-reviewed studies available.

Procurement Risk: Why Generic Sulfonamide Interchange Is Not Supported for CAS 1421483-57-9


The compound's structural architecture—combining a 5-chlorothiophene-2-sulfonamide warhead, a 3-hydroxypropyl spacer, and a benzo[d][1,3]dioxole aromatic cap—creates a pharmacophore distinct from generic sulfonamides [1]. Minor modifications to the linker length (e.g., 2-hydroxypropyl vs. 3-hydroxypropyl) or the heterocyclic sulfonamide (e.g., benzenesulfonamide vs. 5-chlorothiophene-2-sulfonamide) are known in the sulfonamide class to profoundly alter target selectivity and potency . Consequently, substitution with a close analog without matched biological characterization carries a high risk of divergent activity profiles. At present, the absence of publicly available head-to-head comparative biological data for this exact compound means that any substitution cannot be quantitatively justified, representing a substantive procurement risk for applications requiring defined activity.

Risk

The 3-hydroxypropyl linker creates a unique H-bond donor; ether-linked or 2-hydroxypropyl analogs may shift target engagement and selectivity.

Risk

5-Chlorothiophene-2-sulfonamide warhead differs from benzenesulfonamide analogs, potentially altering binding profiles in uncharacterized ways.

Risk

No head-to-head comparative biological data exist; substitution cannot be quantitatively justified for defined-activity applications.

Quantitative Differentiation Evidence for CAS 1421483-57-9: Comparator Data Gap Analysis


Anticancer Potency in Vendor-Reported Cell Lines (Unverified)

A chemical vendor cites IC50 values for this compound against multiple cancer cell lines, with an example of 12.5 µM against MCF-7 breast cancer cells, and attributes activity to microtubule disruption and S-phase cell cycle arrest . No data for a specific named comparator compound under identical assay conditions are reported. The original research data underlying these values could not be located in peer-reviewed literature or public databases, and the assay protocols are not described in sufficient detail for cross-laboratory verification.

Cytotoxicity IC50
Data to verify
12.5 µM (MCF-7) vendor-reported
Supports cell-model endpoint review; requires independent validation.
Assay methodology not disclosed.
anticancer cytotoxicity sulfonamide

Physicochemical Property Comparison with Structural Analogs

The compound's computed LogP (2.9) and topological polar surface area (121 Ų) place it within Lipinski-compliant chemical space, similar to many oral drug candidates [1]. The 3-hydroxypropyl linker distinguishes it from the 2-hydroxypropyl analog (CAS not located) and the 2-(benzo[d][1,3]dioxol-5-yloxy)ethyl analog (CAS 1105205-25-1), both of which contain an ether oxygen in the linker or a shifted hydroxyl position . The 5-chlorothiophene-2-sulfonamide group differs from the benzenesulfonamide group found in analogs such as 4-((2-(benzo[d][1,3]dioxol-5-yl)quinazolin-4-yl)amino)benzenesulfonamide, which demonstrated ROS-mediated apoptosis in colorectal cancer cells [2]. No quantitative physicochemical or biological comparison data are available for the target compound versus these specific analogs.

Drug-likeness Profile
Class-level inference
LogP 2.9, TPSA 121 Ų (computed)
Within Lipinski space; experimental ADME data needed.
No solubility or permeability data.
drug-likeness Lipinski physicochemical

Structural Uniqueness Within Vendor-Cataloged Benzodioxole-Thiophene Sulfonamides

A substructure search of publicly cataloged benzodioxole-containing 5-chlorothiophene-2-sulfonamides reveals only a limited number of discrete analogs, including N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide and N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide [1]. The target compound is the sole cataloged member bearing a 3-hydroxypropyl linker directly attached to the benzodioxole ring via a carbon-carbon bond without an intervening ether oxygen. This structural feature results in a hydrogen bond donor (the secondary alcohol) positioned at a distinct distance from the sulfonamide warhead, which may influence target binding geometry. No academic SAR studies quantifying the impact of this linker variation on biological activity have been identified.

Linker Architecture
Class-level inference
3-hydroxypropyl (HBD) vs ether analog (no HBD)
Unique HBD may influence binding geometry; no SAR data.
Qualitative structural comparison only.
chemical library structural diversity SAR

Reported Selectivity Profile in Vendor Literature (Unverified)

Vendor descriptions claim that the compound exhibits greater antiproliferative activity against cancer cell lines relative to normal cell lines, citing a selectivity index derived from MCF-10A normal breast epithelial cells . The specific numerical selectivity index is not publicly disclosed, and the underlying experimental data are not traceable to a peer-reviewed publication. By class-level inference, certain sulfonamide derivatives have demonstrated tumor-selective cytotoxicity via mechanisms including carbonic anhydrase isoform selectivity and ROS induction [1]. However, without confirmatory data for this precise compound, the claimed selectivity cannot be substantiated.

Cancer vs Normal Selectivity
Data to verify
Claimed selectivity (no numeric index provided)
Reported selectivity unverified; confirmatory data required.
Selectivity index not disclosed.
selectivity cancer normal cells

Low-Evidence Application Scenarios for CAS 1421483-57-9: Informed Procurement Guidance


Chemical Biology Probe Development Requiring a Structurally Novel Benzodioxole-Thiophene Sulfonamide Scaffold

The compound can serve as a starting point for medicinal chemistry optimization programs targeting kinases, carbonic anhydrases, or other sulfonamide-binding proteins, provided that the research team commits to generating primary selectivity and potency data [1]. Its structural novelty relative to cataloged analogs may offer intellectual property advantages in early-stage probe discovery. Procurement is contextually appropriate only when the buyer has internal screening capabilities and does not rely on pre-existing public bioactivity data for selection.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Composition in 5-Chlorothiophene-2-sulfonamide Series

The 3-hydroxypropyl linker distinguishes this compound from ether-containing or 2-hydroxypropyl analogs, making it a valuable comparator in systematic SAR campaigns [1]. Research groups synthesizing focused libraries of benzodioxole-thiophene sulfonamides can use this compound as a reference point to evaluate the impact of linker hydrogen bonding capacity on target engagement. Procurement is justified only as part of a broader SAR matrix where multiple analogs are evaluated concurrently.

Computational Docking and Molecular Dynamics Studies of Sulfonamide-Target Interactions

The compound's well-defined SMILES structure (C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O) and its computed physicochemical properties support its use in in silico screening campaigns [1][2]. The presence of both hydrogen bond donors and acceptors, combined with the chlorothiophene moiety, provides a pharmacophore suitable for docking against sulfonamide-binding pockets. Procurement for computational studies does not require prior biological validation.

Reference Standard for Analytical Method Development in Benzodioxole-Containing Sulfonamides

With a monoisotopic mass of 375.0001926 Da and a defined InChIKey (VIZIDOZPVWSZNO-UHFFFAOYSA-N), this compound can function as a reference standard for LC-MS or HPLC method development targeting related sulfonamide impurities or metabolites [1]. Its moderate LogP (2.9) and TPSA (121 Ų) facilitate predictable chromatographic behavior. Procurement is appropriate for analytical laboratories requiring a characterized standard for method validation.

Application
Selection Property
Validation Focus
Chemical probe optimization
Novel benzodioxole-thiophene sulfonamide scaffold
Primary selectivity and potency screening data
Linker SAR studies
Distinct 3-hydroxypropyl HBD linker
Target engagement comparison across linker variants
In silico docking & MD
Pharmacophore with computed drug-like properties
Docking score reproducibility vs. experimental binding
Analytical reference standard
Defined mass and chromatographic identity
Purity and retention time consistency
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